molecular formula C17H11F4N3O2 B10907615 1-[(2,4-difluorophenoxy)methyl]-N-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide

1-[(2,4-difluorophenoxy)methyl]-N-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10907615
M. Wt: 365.28 g/mol
InChI Key: ZQNMBJYCIITIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(3,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of phenylpyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(3,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 2,4-Difluorophenol: This can be achieved through the fluorination of phenol using reagents such as sulfur tetrafluoride.

    Preparation of 2,4-Difluorophenoxyacetic Acid: This involves the reaction of 2,4-difluorophenol with chloroacetic acid in the presence of a base.

    Synthesis of Pyrazole Derivative: The pyrazole ring is formed through the reaction of hydrazine with an appropriate diketone.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with 2,4-difluorophenoxyacetic acid under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(3,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(3,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(3,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl groups and pyrazole ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorophenol: A precursor used in the synthesis of the target compound.

    2-(2,4-Difluorophenyl)pyridine: Another fluorinated aromatic compound with similar chemical properties.

    1-[(2,4-Difluorophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide: A closely related compound with slight structural differences.

Uniqueness

1-[(2,4-DIFLUOROPHENOXY)METHYL]-N~3~-(3,4-DIFLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of difluorophenyl groups and pyrazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H11F4N3O2

Molecular Weight

365.28 g/mol

IUPAC Name

1-[(2,4-difluorophenoxy)methyl]-N-(3,4-difluorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H11F4N3O2/c18-10-1-4-16(14(21)7-10)26-9-24-6-5-15(23-24)17(25)22-11-2-3-12(19)13(20)8-11/h1-8H,9H2,(H,22,25)

InChI Key

ZQNMBJYCIITIOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.